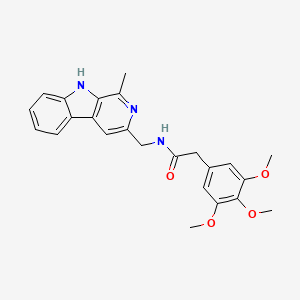

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-

Description

This compound, with the systematic name 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-9H-pyrido[3,4-b]indole, is a heterocyclic alkaloid derivative characterized by a pyridoindole core substituted with a methyl group at position 1 and a 3,4,5-trimethoxyphenylacetamido-methyl moiety at position 2.

Properties

CAS No. |

63885-44-9 |

|---|---|

Molecular Formula |

C24H25N3O4 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]-2-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H25N3O4/c1-14-23-18(17-7-5-6-8-19(17)27-23)12-16(26-14)13-25-22(28)11-15-9-20(29-2)24(31-4)21(10-15)30-3/h5-10,12,27H,11,13H2,1-4H3,(H,25,28) |

InChI Key |

ZFNSQRZSVCOOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The trimethoxyphenylacetamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Oxindole derivatives

Reduction: Reduced indole derivatives

Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including cytotoxic effects and enzyme inhibition.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in cell proliferation and survival . It may also interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

1-Methyl-9H-pyrido[3,4-b]indole (Harman)

- Molecular Formula : C₁₂H₁₀N₂

- Molecular Weight : 182.22 g/mol

- Key Features: Simplest analog lacking the trimethoxyphenylacetamido group. Known as a β-carboline alkaloid, Harman exhibits monoamine oxidase (MAO) inhibitory activity and is a neuroactive compound.

- Physicochemical Properties : Lower molecular weight (182 vs. 391) and logP (data unavailable) suggest higher lipophilicity compared to the target compound.

2,3,4,9-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1H-pyrido[3,4-b]indole

Substituent Variations

N-(2-Pyridyl)-1-(3,4,5-Trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide

- Molecular Formula : C₂₆H₂₂N₄O₄

- Molecular Weight : 454.48 g/mol

- Key Features: Replaces the acetamido-methyl group with a formamide-linked pyridyl substituent. 55.51 in the tetrahydro analog).

- Synthesis : Yield of 41.63% and melting point of 279–281°C, indicating moderate synthetic accessibility.

9H-Pyrido(3,4-b)indole, 1-Methyl-3-(3,4,5-Trimethoxybenzylaminomethyl)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Features: Structural isomer of the target compound, differing in the linkage (benzylaminomethyl vs. phenylacetamido-methyl). The amine group may alter protonation states under physiological conditions, affecting bioavailability.

- Physicochemical Properties : Higher logP (4.731) compared to the tetrahydro analog (data unavailable), suggesting greater membrane permeability.

Biological Activity

9H-Pyrido(3,4-b)indole, specifically the derivative 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The chemical structure of 9H-Pyrido(3,4-b)indole consists of a fused bicyclic system that is part of the larger β-carboline family. This compound is characterized by its ability to interact with various biological targets due to its unique molecular configuration. The IUPAC name for this compound highlights its complex structure:

- IUPAC Name: 9H-Pyrido(3,4-b)indole

- Molecular Formula: C16H20N2O3

- Molecular Weight: 288.35 g/mol

Anticancer Properties

Research indicates that derivatives of 9H-Pyrido(3,4-b)indole exhibit potent anticancer activities. A study highlighted the ability of β-carboline compounds to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with DNA and its role in inhibiting topoisomerases contribute to its anticancer efficacy .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a monoamine oxidase (MAO) inhibitor, which may help mitigate oxidative stress and neuronal damage associated with these conditions .

Antimicrobial and Anti-inflammatory Activities

In vitro studies have demonstrated that 9H-Pyrido(3,4-b)indole possesses antimicrobial properties against various pathogens. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in various metabolic pathways:

- Indoleamine 2,3-dioxygenase (IDO): This inhibition may enhance immune responses against tumors.

- Monoamine Oxidase (MAO): Inhibition leads to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating mood disorders .

Interaction with Receptors

The compound also interacts with several receptors in the central nervous system (CNS), contributing to its neuroprotective effects. For instance, it has shown affinity for serotonin receptors, which play a crucial role in mood regulation and cognitive functions .

Study on Essential Tremor (ET)

A notable study investigated the concentration of harmane (a related compound) in the cerebellum of patients with essential tremor compared to controls. The findings suggested that elevated levels of harmane may contribute to the pathophysiology of ET, indicating a potential link between pyridoindoles and neurodegenerative conditions .

Anticancer Efficacy

In a laboratory setting, researchers evaluated the anticancer effects of various β-carboline derivatives derived from 9H-Pyrido(3,4-b)indole. The results demonstrated significant cytotoxicity against several cancer cell lines, supporting further development as potential chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 3,4,5-trimethoxyphenylacetamido group to the β-carboline scaffold?

- The compound can be synthesized via Pd-catalyzed amidation or coupling reactions. For example, describes the preparation of N-alkylated derivatives using In(OTf)₃ catalysis, which can be adapted for introducing the acetamido group. Key steps include activating the carboxylic acid moiety (e.g., using HATU or EDCI) and coupling it to the methylamino group on the β-carboline core under inert conditions .

- Protecting groups (e.g., dimethoxymethyl in ) may be necessary to prevent side reactions during functionalization. Post-synthetic deprotection (e.g., acidic hydrolysis) yields the final product .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopic techniques are critical:

- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons, methyl groups) .

- IR spectroscopy to identify functional groups like amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Storage : Keep at -20°C in airtight containers to prevent degradation ( ). Avoid exposure to oxidizers and moisture .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenylacetamido substituent influence mutagenicity compared to other HCAs?

- Comparative mutagenicity assays (e.g., Ames test with Salmonella strains TA98/TA100) can assess its potency relative to HCAs like Harman or Norharman ( ).

- Structure-activity relationship (SAR) : The electron-donating methoxy groups may reduce mutagenicity by altering metabolic activation pathways (e.g., cytochrome P450 interactions) compared to methyl or phenyl substituents in other HCAs .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges effectively isolates the compound from proteins/lipids in meat or plasma samples ( ).

- HPLC-DAD/FLD optimization : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA). Detect at 263 nm (DAD) or 321 nm (FLD) to enhance specificity .

Q. How do storage conditions impact the compound’s stability and bioactivity?

- Degradation studies : Monitor stability via accelerated aging tests (40°C/75% RH for 6 months). HPLC-MS identifies degradation products (e.g., demethylation or hydrolysis of the acetamido group) .

- Bioactivity retention : Compare IC₅₀ values (e.g., enzyme inhibition assays) before and after storage to confirm potency .

Q. What strategies resolve contradictions in toxicity data across studies?

- Model system validation : Use multiple in vitro (e.g., HepG2 cells) and in vivo (rodent) models to assess acute vs. chronic toxicity. For example, intraperitoneal LD₅₀ in mice (>500 mg/kg) may underestimate oral toxicity due to bioavailability differences .

- Dose-response refinement : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to correlate exposure levels with observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.